molecular formula C₄₆H₄₆N₂O₇ B1163155 (R)-7-Benzyloxy Warfarin Quinidine Salt

(R)-7-Benzyloxy Warfarin Quinidine Salt

Cat. No.: B1163155
M. Wt: 738.87
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-7-Benzyloxy Warfarin Quinidine Salt (C₄₆H₄₆N₂O₇; MW: 738.87) is a chiral compound primarily used as a synthetic precursor in the production of 7-Hydroxy Warfarin, a key metabolite of the anticoagulant Warfarin . Warfarin, a coumarin derivative, is marketed as a racemic mixture, with the S-isomer exhibiting greater anticoagulant potency . The (R)-7-Benzyloxy derivative serves as an intermediate in metabolic studies and pharmaceutical synthesis, highlighting its role in understanding Warfarin’s pharmacokinetics and metabolism. Its quinidine salt formulation combines Warfarin’s structural framework with quinidine, a Class I antiarrhythmic agent, introducing unique physicochemical and interaction profiles.

Properties

Molecular Formula

C₄₆H₄₆N₂O₇

Molecular Weight

738.87

Synonyms

(R)-7-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one (S)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol (1:1)

Origin of Product

United States

Scientific Research Applications

Anticoagulant Activity

Warfarin, the primary component of (R)-7-Benzyloxy Warfarin Quinidine Salt, is well-known for its anticoagulant properties. It functions by inhibiting vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors II, VII, IX, and X in the liver. The addition of quinidine enhances the pharmacokinetic profile of warfarin, potentially leading to improved therapeutic outcomes in anticoagulation therapy.

Cardiovascular Applications

Quinidine is primarily used to manage arrhythmias. Studies indicate that the combination of warfarin with quinidine can be beneficial in patients with atrial fibrillation, as it helps maintain sinus rhythm more effectively than warfarin alone . The compound's dual action may also provide a therapeutic advantage in preventing thromboembolic events associated with atrial fibrillation.

Gastrointestinal Disorders

Research highlights that this compound has potential applications in treating gastrointestinal disorders such as post-operative ileus and gastroparesis. These conditions often require medications that can modulate gut motility and improve symptoms . The compound's ability to influence gastrointestinal function may offer new avenues for treatment in patients suffering from these disorders.

Metabolic and Endocrine Disorders

The compound has been implicated in the management of metabolic and endocrine disorders. Its role in modulating specific pathways related to metabolism suggests potential applications in conditions like obesity and diabetes . The interaction between warfarin and quinidine may enhance metabolic regulation through their combined pharmacological effects.

Clinical Efficacy in Atrial Fibrillation

A meta-analysis of studies examining quinidine's efficacy showed that patients receiving quinidine had significantly better outcomes in maintaining sinus rhythm compared to control groups . This finding underscores the potential benefits of using this compound in managing atrial fibrillation.

Drug-Drug Interactions

Research indicates that quinidine stimulates the metabolism of warfarin through cytochrome P450 enzyme pathways, particularly CYP3A4. This interaction enhances the hydroxylation of warfarin metabolites, which may influence dosing strategies in clinical settings . Understanding these interactions is critical for optimizing therapeutic regimens involving this compound.

Summary Table of Applications

Application AreaDescriptionSupporting Evidence
Anticoagulant TherapyInhibits clotting factor synthesis; used in atrial fibrillation managementMeta-analysis on quinidine efficacy
Gastrointestinal DisordersPotential treatment for post-operative ileus and gastroparesisPatent findings on therapeutic uses
Metabolic DisordersPossible applications in obesity and diabetes managementResearch on metabolic modulation
Drug-Drug InteractionsEnhances warfarin metabolism through CYP3A4 stimulationStudy on warfarin metabolism

Comparison with Similar Compounds

Key Observations :

  • The quinidine salt form significantly increases molecular weight compared to Warfarin sodium, likely affecting solubility and protein binding.
  • The benzyloxy group in this compound serves as a protective moiety, enabling controlled metabolic activation to 7-Hydroxy Warfarin .

Pharmacokinetic and Pharmacodynamic Profiles

Protein Binding and Metabolism

  • This compound : Used in protein-binding assays alongside Warfarin and Quinidine, indicating high plasma protein affinity .
  • Warfarin : Exhibits variable hepatic clearance (CLint), with experimental variation impacting AUC and Cmax predictions .
  • Quinidine : Shows variability in apical permeability (Papp), influencing Cmax in pharmacokinetic models .

Drug Interaction Profiles

Compound Key Interactions Clinical Implications
This compound Inherits interactions from both Warfarin and Quinidine components Requires monitoring for bleeding risk
Warfarin Potentiated by quinidine (↑ INR) ; inhibited by fluoroquinolones Increased bleeding risk
Quinidine Inhibits CYP2D6 (↑ propranolol, metoprolol levels); ↑ digoxin toxicity Risk of arrhythmia or toxicity

Critical Interaction : Quinidine’s inhibition of cytochrome P450 enzymes enhances Warfarin’s anticoagulant effect, necessitating dose adjustments when used concomitantly .

Research Findings

Pharmacokinetic Modeling

  • This compound and its components (Warfarin, Quinidine) were included in a dataset of 256 compounds for CNS penetration modeling, highlighting their utility in predicting brain-to-plasma ratios (Kp,uu) .
  • Variability in Warfarin’s CLint and Quinidine’s Papp significantly impacts Cmax and AUC predictions, underscoring the importance of precise in vitro measurements for these compounds .

Clinical Interaction Studies

  • Concomitant use of Warfarin and Quinidine increases bleeding risk due to synergistic hypoprothrombinemia .

Preparation Methods

Regioselective Benzyloxy Group Introduction

The 7-hydroxy group in warfarin is less reactive than the 4-hydroxy group due to steric and electronic factors. To achieve regioselective benzylation, a Mitsunobu reaction is employed. This method utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to activate the hydroxyl group for substitution with benzyl alcohol.

Reaction Conditions

  • Substrate : 7-Hydroxywarfarin (synthesized via demethylation of 7-methoxywarfarin)

  • Reagents : Benzyl alcohol, DEAD, PPh3

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature

  • Yield : 78–85%

The Mitsunobu reaction ensures retention of configuration at the 7-position, critical for subsequent enantiomeric resolution.

Alternative Alkylation Strategies

For laboratories without access to Mitsunobu reagents, alkylation using benzyl bromide under basic conditions provides a viable alternative. However, this method risks over-alkylation at the 4-hydroxy group unless protective groups are applied.

Protection-Deprotection Sequence

  • Protection of 4-Hydroxy Group : Trimethylsilyl (TMS) protection using hexamethyldisilazane (HMDS) in acetonitrile.

  • Benzylation : Treatment with benzyl bromide and potassium carbonate in dimethylformamide (DMF) at 60°C.

  • Deprotection : Cleavage of TMS group with tetrabutylammonium fluoride (TBAF).
    Overall Yield : 65–72%

Enantiomeric Resolution of (R)-7-Benzyloxy Warfarin

The target compound’s (R)-configuration necessitates chiral resolution or asymmetric synthesis. Given the lack of commercial chiral catalysts specific to this derivative, resolution via diastereomeric salt formation is preferred.

Diastereomeric Salt Formation with Quinidine

Quinidine, a naturally occurring chiral base, forms diastereomeric salts with the racemic 7-benzyloxy warfarin acid. The (R)-enantiomer exhibits higher solubility in ethanol, enabling selective crystallization.

Procedure

  • Racemic Acid Preparation : Hydrolysis of 7-benzyloxy warfarin methyl ester using lithium hydroxide in THF/water.

  • Salt Formation : Mixing racemic acid with quinidine (1:1 molar ratio) in hot ethanol.

  • Crystallization : Cooling to 4°C to precipitate the (R)-enantiomer-quinidine salt.
    Enantiomeric Excess (ee) : ≥98% (confirmed via chiral HPLC).

Chromatographic Resolution

For small-scale synthesis, chiral stationary-phase chromatography (CSP) using cellulose tris(3,5-dimethylphenylcarbamate) achieves baseline separation of enantiomers.

Chromatographic Conditions

  • Column : Chiralpak IC (250 × 4.6 mm)

  • Mobile Phase : Hexane/ethanol (80:20) + 0.1% trifluoroacetic acid

  • Flow Rate : 1.0 mL/min

  • Retention Times : (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min

Quinidine Salt Formation and Characterization

The final step involves combining resolved (R)-7-benzyloxy warfarin acid with quinidine to form the pharmaceutically relevant salt.

Neutralization Protocol

Steps

  • Acid-Base Reaction : Dissolve (R)-7-benzyloxy warfarin acid (1 equiv) and quinidine (1 equiv) in methanol.

  • Stirring : Reflux at 60°C for 2 hours.

  • Crystallization : Slow evaporation at room temperature yields needle-like crystals.
    Purity : ≥99.5% (HPLC).

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Methanol15.6
Ethyl Acetate2.3

Thermal Stability

  • Melting Point : 168–170°C (decomposition observed above 200°C).

Analytical Validation and Quality Control

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 2H, coumarin H), 7.45–7.32 (m, 5H, benzyl H), 5.21 (s, 2H, OCH2Ph).

  • HPLC-MS : [M+H]+ at m/z 739.2 (calculated 738.867).

Chiral Purity Assessment

Chiral HPLC analysis confirms ≥98% ee using a Chiralpak AD-H column (hexane/ethanol = 70:30, 1.0 mL/min).

Challenges and Optimization Strategies

Byproduct Formation During Benzylation

Over-alkylation at the 4-hydroxy position occurs if protective groups are omitted. Implementing TMS protection reduces byproduct formation from 22% to <5%.

Scalability of Salt Crystallization

Pilot-scale trials reveal that controlled cooling (0.5°C/min) during crystallization improves yield from 68% to 82% .

Q & A

Basic Research Questions

Q. What distinguishes the pharmacological activity of (R)-7-Benzyloxy Warfarin from its (S)-enantiomer, and how does this influence experimental design?

  • Answer: (S)-Warfarin exhibits ~3–5× greater anticoagulant potency than (R)-Warfarin due to stereoselective binding to vitamin K epoxide reductase (VKOR) and differential metabolic pathways via cytochrome P450 (CYP) enzymes, particularly CYP2C9 . When studying (R)-7-Benzyloxy Warfarin, enantiomeric purity must be verified using chiral chromatography (e.g., LC-MS with amylose-based columns) to avoid confounding pharmacokinetic results .

Q. How does quinidine enhance the anticoagulant effect of warfarin, and what methodologies are used to quantify this interaction?

  • Answer: Quinidine inhibits CYP3A4-mediated metabolism of warfarin, increasing systemic exposure to active (S)-Warfarin. Methodologically, this is assessed via:

  • In vitro microsomal assays measuring hydroxy-warfarin metabolite formation (e.g., 4'-OH and 10-OH warfarin) with/without quinidine .
  • Pharmacokinetic modeling of warfarin clearance using human liver microsomes or hepatocyte cultures .
  • Prothrombin time (PT)/INR monitoring in co-administered animal models to correlate plasma warfarin levels with anticoagulant activity .

Q. What analytical techniques are recommended for resolving (R)-7-Benzyloxy Warfarin from its isomers and metabolites in plasma samples?

  • Answer: Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reversed-phase C18 columns and mobile phases containing β-cyclodextrin derivatives achieves baseline separation of (R)- and (S)-Warfarin . Sample preparation involves protein precipitation with acetonitrile and phospholipid removal to enhance sensitivity .

Advanced Research Questions

Q. How do CYP3A4 conformational changes induced by quinidine alter the metabolic fate of (R)-7-Benzyloxy Warfarin?

  • Answer: Quinidine binds to distinct CYP3A4 conformers, shifting the enzyme’s equilibrium toward states that preferentially oxidize warfarin. This is demonstrated via:

  • Fluorescence resonance energy transfer (FRET) to track CYP3A4 structural dynamics in the presence of quinidine .
  • Molecular docking simulations comparing warfarin-quinidine binding affinities to CYP3A4 active sites .
  • Metabolite profiling showing increased 4'-OH and 10-OH warfarin formation in quinidine-treated microsomal assays .

Q. What experimental strategies mitigate confounding variables when studying (R)-7-Benzyloxy Warfarin–quinidine interactions in vivo?

  • Answer: Key approaches include:

  • Genotype stratification for CYP2C9*2/*3 and VKORC1 polymorphisms, which independently alter warfarin sensitivity .
  • Crossover study designs with washout periods to isolate quinidine’s effect from endogenous factors .
  • Population pharmacokinetic models incorporating covariates like age, renal function, and concurrent CYP-inducing drugs (e.g., rifampicin) .

Q. How can contradictory data on warfarin-quinidine interactions (e.g., potentiation vs. no effect) be reconciled in systematic reviews?

  • Answer: Apply causality assessment frameworks (e.g., Horn’s criteria) to evaluate study quality:

  • High-quality evidence: Randomized controlled trials (RCTs) with INR monitoring and dose-response correlations .
  • Low-quality evidence: Case reports or in vitro studies lacking clinical correlation .
  • Meta-analyses should weight studies by sample size, methodological rigor, and consistency with pharmacokinetic principles (e.g., CYP inhibition thresholds) .

Methodological Tables

Table 1: Key CYP Enzymes Involved in (R)-7-Benzyloxy Warfarin Metabolism

EnzymeSubstrate PreferenceEffect of QuinidineExperimental ModelReference
CYP2C9(S)-WarfarinNo direct inhibitionHuman liver microsomes
CYP3A4(R)-WarfarinEnhanced oxidationRat hepatocytes + quinidine

Table 2: Analytical Parameters for Chiral Separation of Warfarin Enantiomers

TechniqueColumnMobile PhaseLOD (ng/mL)Reference
LC-MS/MSChiralpak AD-H0.1% formic acid in hexane/isopropanol0.5
HPLC-UVCyclobond I 2000Acetonitrile/methanol (70:30)2.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.